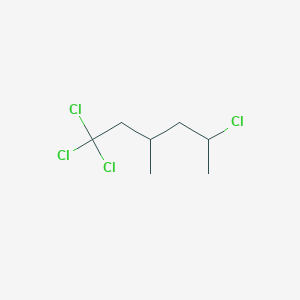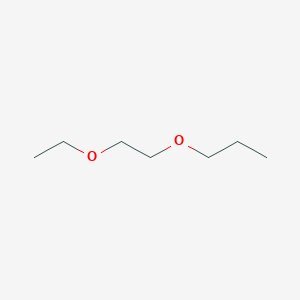
1-(2-Ethoxyethoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxyethoxy)propane is an organic compound with the molecular formula C7H16O2. It is also known by its IUPAC name, this compound. This compound is characterized by the presence of an ethoxyethoxy group attached to a propane backbone. It is a colorless liquid with a mild odor and is used in various industrial and research applications.
Méthodes De Préparation
The synthesis of 1-(2-ethoxyethoxy)propane typically involves the reaction of 1-bromo-2-ethoxyethane with propanol in the presence of a base such as sodium or potassium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the propanol group. The reaction conditions usually involve heating the reactants under reflux to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1-(2-Ethoxyethoxy)propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxyethoxy group is replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Ethoxyethoxy)propane has several scientific research applications, including:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of other ether compounds.
Biology: This compound can be used in biochemical studies to investigate the effects of ethers on biological systems.
Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, such as its use as an anesthetic or in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its solvent properties and reactivity.
Mécanisme D'action
The mechanism of action of 1-(2-ethoxyethoxy)propane involves its interaction with molecular targets and pathways within biological systems. As an ether compound, it can disrupt cell membranes and alter the function of membrane-bound proteins. This disruption can lead to changes in cellular signaling pathways and metabolic processes. The specific molecular targets and pathways involved depend on the concentration and context of its use.
Comparaison Avec Des Composés Similaires
1-(2-Ethoxyethoxy)propane can be compared with other similar compounds, such as:
1-(2-Methoxyethoxy)propane: This compound has a methoxy group instead of an ethoxy group, leading to differences in reactivity and solvent properties.
1-(2-Propoxyethoxy)propane: The presence of a propoxy group can affect the compound’s boiling point and solubility.
1-(2-Butoxyethoxy)propane: The butoxy group increases the hydrophobicity and may alter the compound’s interactions with other molecules.
The uniqueness of this compound lies in its balance of hydrophilic and hydrophobic properties, making it a versatile solvent and reagent in various applications.
Propriétés
Numéro CAS |
18854-31-4 |
|---|---|
Formule moléculaire |
C7H16O2 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
1-(2-ethoxyethoxy)propane |
InChI |
InChI=1S/C7H16O2/c1-3-5-9-7-6-8-4-2/h3-7H2,1-2H3 |
Clé InChI |
MZBACIJSSOHXQA-UHFFFAOYSA-N |
SMILES canonique |
CCCOCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


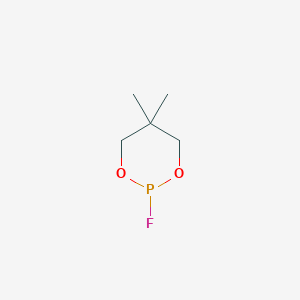

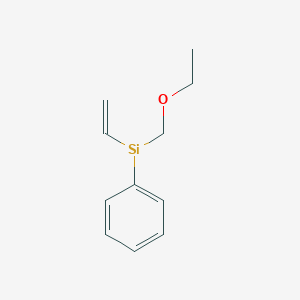
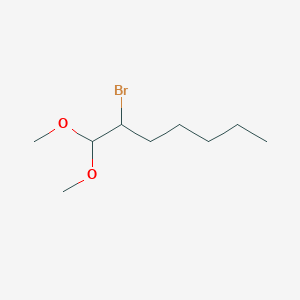

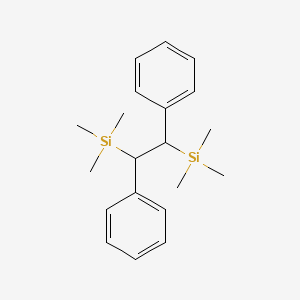
![2,4,6-Tris[(cyclohexylamino)methyl]phenol](/img/structure/B14720969.png)


![3-(Phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane](/img/structure/B14720980.png)


